Ethyl 2-((4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate
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Overview
Description
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a chemical compound belonging to the class of heterocyclic compounds. It features a pyrido1,2-atriazin-2-yl group attached to an ethyl 2-propanoate moiety[_{{{CITATION{{{_1{ETHYL 2-(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-oxo-4H-pyrido1,2-atriazin-2-yl and ethyl 2-mercaptoacetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs or as a component in pharmaceutical formulations.
Industry: The compound can be utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(8-Methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl]acetate
Ethyl 2-[(4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl]acetate
Uniqueness: Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is unique due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the propanoate group and the specific arrangement of atoms in this compound contribute to its distinct properties and uses.
Properties
IUPAC Name |
ethyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)8(2)19-11-13-9-6-4-5-7-15(9)12(17)14-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSQZUMZLIXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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